1-n-Boc-2-methyl-isothiourea
CAS No.: 173998-77-1
Cat. No.: VC0071681
Molecular Formula: C7H14N2O2S
Molecular Weight: 190.26326
* For research use only. Not for human or veterinary use.

CAS No. | 173998-77-1 |
---|---|
Molecular Formula | C7H14N2O2S |
Molecular Weight | 190.26326 |
IUPAC Name | tert-butyl N-[amino(methylsulfanyl)methylidene]carbamate |
Standard InChI | InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10) |
SMILES | CC(C)(C)OC(=O)N=C(N)SC |
Chemical Properties and Structure
1-n-Boc-2-methyl-isothiourea, with the CAS number 173998-77-1, is characterized by its specific molecular structure and physical properties. It features a tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms of a methylisothiourea moiety.
Property | Value |
---|---|
CAS Number | 173998-77-1 |
Molecular Formula | C7H14N2O2S |
Molecular Weight | 190.26326 |
IUPAC Name | tert-butyl N-[amino(methylsulfanyl)methylidene]carbamate |
SMILES | CC(C)(C)OC(=O)N=C(N)SC |
InChI | InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10) |
Synonyms | Carbamic acid, [imino(methylthio)methyl]-, 1,1-dimethylethyl ester (9CI) |
The structure consists of a central isothiourea group with a methyl substituent on the sulfur atom and a Boc protecting group on one of the nitrogen atoms. This configuration gives the compound its distinctive reactivity patterns that make it valuable in synthetic chemistry applications.
Synthesis Methods
The synthesis of 1-n-Boc-2-methyl-isothiourea typically involves the mono-protection of S-methylisothiourea with a Boc group. This can be contrasted with the synthesis of the related di-protected compound, 1,3-Di-BOC-2-methylisothiourea, which involves a more elaborate process.
For the di-protected analog, the synthesis procedure involves:
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Reaction of di-t-butyl dicarbonate with bis-S-methylisothiourea sulfate in t-butanol
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Addition of sodium hydroxide solution
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Stirring for 48 hours
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Concentration of the mixture in vacuo
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Dilution with diethyl ether
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Washing with water, citric acid, and water again
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Drying with MgSO4, filtering, and concentrating to obtain the final product
The mono-protected 1-n-Boc-2-methyl-isothiourea follows a similar but modified procedure to achieve selective protection of only one of the nitrogen atoms, resulting in a product with different reactivity characteristics compared to its di-protected counterpart.
Applications in Pharmaceutical Development
1-n-Boc-2-methyl-isothiourea has significant applications in pharmaceutical development, particularly as a building block for complex drug molecules. Its versatility in chemical reactions makes it valuable for synthesizing a wide range of pharmaceutical compounds.
Role in Drug Synthesis
The compound serves as a key intermediate in the creation of various pharmaceutical agents. Its particular structure allows chemists to introduce guanidine or modified guanidine moieties into drug molecules, which are often critical for biological activity in numerous therapeutic classes .
A notable example of its application is in the synthesis of novel guanidine-based histamine H3R antagonists/inverse agonists, as described in recent research. In these studies, 1-n-Boc-2-methyl-isothiourea or its di-protected analog is used in guanylation reactions to create compounds with potential therapeutic properties .
Medicinal Chemistry Applications
The compound plays a crucial role in medicinal chemistry where it is employed in the development of:
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Histamine receptor antagonists
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Enzyme inhibitors
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Receptor-targeting molecules
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Various bioactive compounds requiring guanidine functionality
Research findings have demonstrated its utility in creating compounds with anticancer and anti-Alzheimer's disease potential, highlighting its significance in pharmaceutical research .
Applications in Organic Synthesis
1-n-Boc-2-methyl-isothiourea is extensively used in organic synthesis as a reagent for introducing protected guanidine moieties into complex molecules.
Guanidinylation Reactions
The compound is particularly valuable for guanidinylation reactions, where it reacts with amines to form protected guanidines. This process is essential in the synthesis of numerous biologically active compounds and natural product analogs .
Aromatic, aliphatic, and even sterically hindered amines react smoothly with this compound or its di-protected analog to yield protected guanidines in good yields. This versatility makes it an important tool in the synthetic chemist's arsenal .
Custom Synthesis Applications
The reagent is frequently employed in custom synthesis projects, where its specific chemical properties can be leveraged to create tailored compounds for research or industrial applications. Its reactivity and selectivity patterns make it valuable for the development of novel molecular entities.
Research Findings and Recent Studies
Recent research has explored the utility of 1-n-Boc-2-methyl-isothiourea in various synthetic applications. One notable study detailed the synthesis of novel guanidines designed as histamine H3R antagonists/inverse agonists with additional biological activities .
Studies on Histamine Receptor Antagonists
In research focused on developing dual-action compounds, scientists utilized 1-n-Boc-2-methyl-isothiourea or its di-protected analog to synthesize guanidine derivatives with potential applications in treating various conditions:
Compound | hH3R -log(Ki) ± sem | gpH3R pA2 ± sem | cytotoxicity against MDA-MB-231 (IC50 [µM]) |
---|---|---|---|
ADS10310 | 6.89 ± 0.07 | 7.72 ± 0.09 | 4.9 ± 0.2 |
ADS10306 | 6.70 ± 0.12 | 7.45 ± 0.08 | 2.1 ± 0.1 |
ADS10301 | 6.83 ± 0.05 | 7.22 ± 0.10 | 3.8 ± 0.2 |
These compounds demonstrated significant antagonist activity at histamine H3 receptors while also showing cytotoxicity against breast cancer cell lines .
Total Synthesis Applications
Comparison with Related Compounds
1-n-Boc-2-methyl-isothiourea belongs to a family of related compounds used for similar purposes in synthetic chemistry. Understanding the differences between these compounds is important for selecting the appropriate reagent for specific applications.
Comparison with N,N'-Bis-Boc-S-methylisothiourea
N,N'-Bis-Boc-S-methylisothiourea (CAS: 107819-90-9) is the di-protected analog with the following properties:
Property | 1-n-Boc-2-methyl-isothiourea | N,N'-Bis-Boc-S-methylisothiourea |
---|---|---|
CAS Number | 173998-77-1 | 107819-90-9 |
Molecular Formula | C7H14N2O2S | C12H22N2O4S |
Molecular Weight | 190.26 | 290.38 |
Boc Groups | 1 | 2 |
Melting Point | Not specified in sources | 115-121°C |
Reactivity | More reactive at the unprotected nitrogen | Less reactive, requires harsher conditions |
Reactivity Differences
The mono-protected 1-n-Boc-2-methyl-isothiourea has a free amino group which makes it more reactive toward electrophiles compared to the di-protected version. This difference in reactivity can be exploited in selective synthesis strategies where controlled reactivity is essential.
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